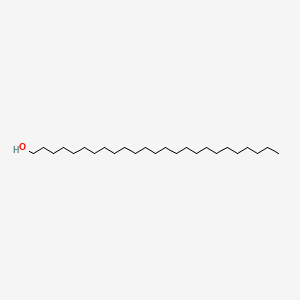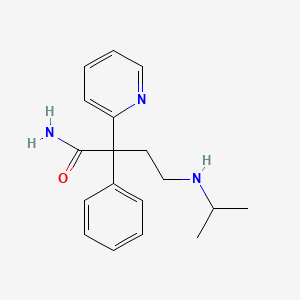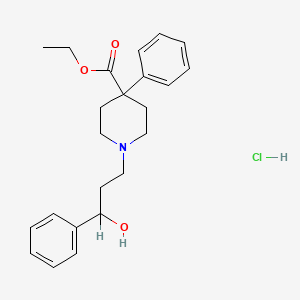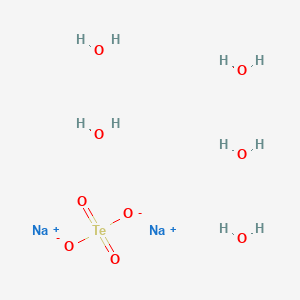
Sodium tellurium oxide pentahydrate
Übersicht
Beschreibung
Sodium tellurium oxide pentahydrate, also known as sodium tellurite pentahydrate, is an inorganic compound with the chemical formula Na₂TeO₃·5H₂O. It is a water-soluble white solid and a weak reducing agent. This compound is an intermediate in the extraction of tellurium and is used in various industrial and scientific applications.
Wirkmechanismus
Target of Action
Therefore, its specific targets within biological systems are currently unknown .
Mode of Action
It’s known that tellurite anions, teo3^2-, which are present in the compound, are pyramidal in structure .
Biochemical Pathways
Tellurite has been found to induce oxidative stress in cells . This suggests that sodium tellurium oxide pentahydrate could potentially affect pathways related to oxidative stress and cellular redox balance .
Pharmacokinetics
It’s known that tellurium compounds can be modified to improve their pharmacokinetic properties . For instance, their surfaces can be modified with biocompatible polymers and proteins to enhance colloidal stability, extend blood circulation, and reduce toxicity .
Result of Action
Tellurite has been found to induce oxidative stress in cells , suggesting that this compound could potentially have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to air , which could potentially affect its stability and efficacy. Furthermore, the compound’s action could be influenced by the pH and ionic strength of its environment, as these factors can affect the stability and reactivity of the tellurite anions present in the compound .
Biochemische Analyse
Biochemical Properties
Sodium tellurium oxide pentahydrate plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and catalase. These interactions often result in the modulation of enzyme activity, leading to changes in cellular redox states . Additionally, this compound can interact with thiol-containing proteins, leading to the formation of tellurium-thiol complexes, which can affect protein function and stability .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to increased production of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components . This compound has also been observed to affect gene expression by modulating the activity of transcription factors involved in stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to biomolecules, such as proteins and nucleic acids, through the formation of tellurium-thiol bonds . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can induce changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various tellurium-containing species . These degradation products can have different biochemical properties and may exert distinct effects on cells and tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular redox states without causing significant toxicity . At higher doses, this compound can induce oxidative stress, leading to cellular damage and adverse effects . Studies have shown that high doses of this compound can deplete antioxidant enzyme activity and increase the levels of oxidative stress markers in various tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione peroxidase and catalase, which play key roles in the detoxification of reactive oxygen species . Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in cellular respiration and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical activity and effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can interact with various biomolecules and influence cellular processes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium tellurium oxide pentahydrate can be synthesized through the reaction of tellurium dioxide (TeO₂) with sodium hydroxide (NaOH) in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the tellurium dioxide.
Industrial Production Methods: In industrial settings, this compound is often produced from copper anode slimes, which contain various tellurides. These slimes are roasted with sodium carbonate (Na₂CO₃) and oxygen (O₂) to produce sodium tellurite. The reaction can be represented as follows: [ \text{Ag}_2\text{Te} + \text{Na}_2\text{CO}_3 + \text{O}_2 \rightarrow 2\text{Ag} + \text{Na}_2\text{TeO}_3 + \text{CO}_2 ] This process is typically conducted at temperatures between 400-500°C .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tellurium oxide pentahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium tellurium oxide can be oxidized to form tellurium dioxide (TeO₂) using strong oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: It can be reduced to elemental tellurium (Te) using reducing agents like sodium borohydride (NaBH₄).
Substitution: Sodium tellurium oxide can react with acids to form tellurous acid (H₂TeO₃).
Major Products Formed:
Oxidation: Tellurium dioxide (TeO₂)
Reduction: Elemental tellurium (Te)
Substitution: Tellurous acid (H₂TeO₃)
Wissenschaftliche Forschungsanwendungen
Sodium tellurium oxide pentahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other tellurium compounds.
Biology: Sodium tellurium oxide is used in microbiological media to select for certain types of bacteria, as it can inhibit the growth of non-target organisms.
Medicine: Research has explored its potential use in cancer therapy due to its ability to induce oxidative stress in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- Sodium selenite (Na₂SeO₃)
- Sodium sulfite (Na₂SO₃)
- Sodium tellurate (Na₂TeO₄)
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Eigenschaften
IUPAC Name |
disodium;tellurate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O4Te.5H2O/c;;1-5(2,3)4;;;;;/h;;(H2,1,2,3,4);5*1H2/q2*+1;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBVNEXDNNHXIU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-][Te](=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10Na2O9Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10049-23-7 (Parent), 10102-20-2 (Parent) | |
| Record name | Sodium tellurate(IV) pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30945132 | |
| Record name | Sodium tellurate--water (2/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22451-06-5 | |
| Record name | Sodium tellurate(IV) pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tellurate--water (2/1/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


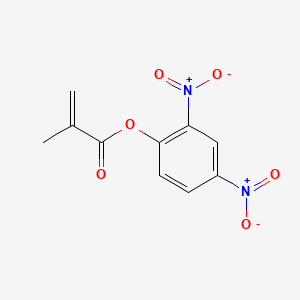



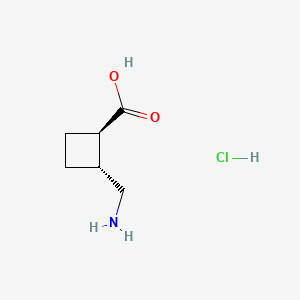


![2-Propanol,1-[[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]ethylamino]-](/img/structure/B1220749.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(3-aminopropoxy)oxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B1220750.png)

